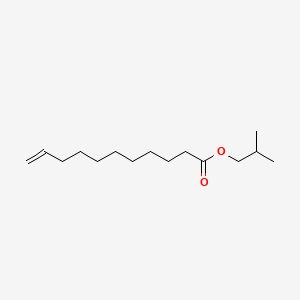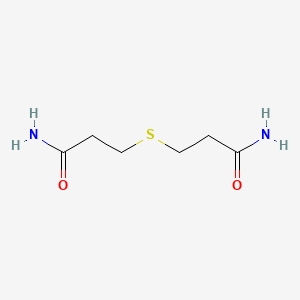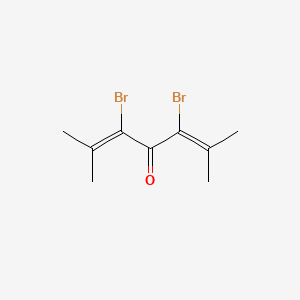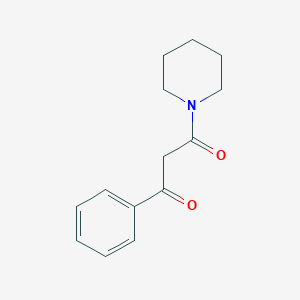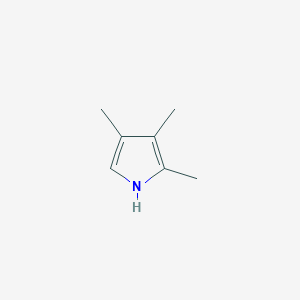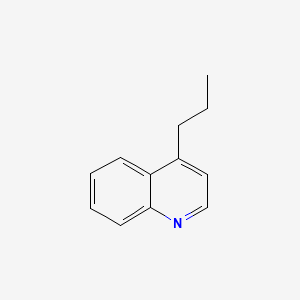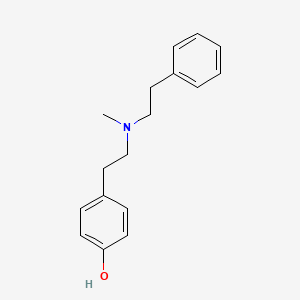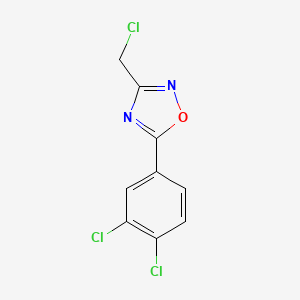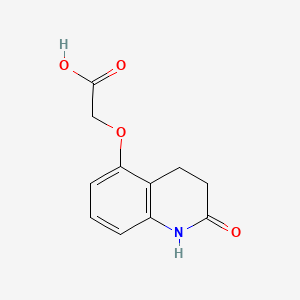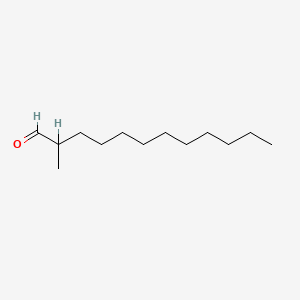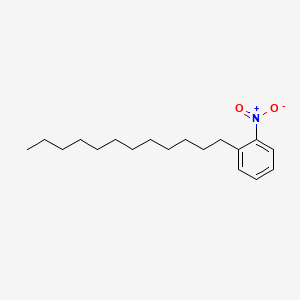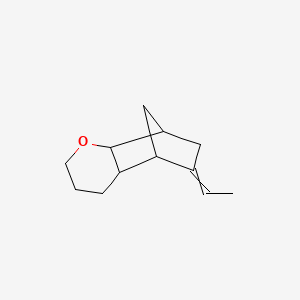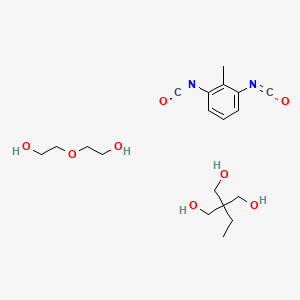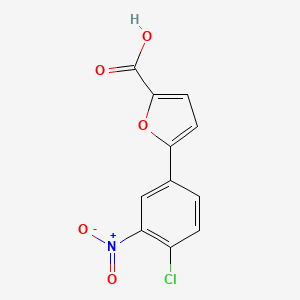
5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid
Overview
Description
5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is a chemical compound that contains a furan ring with a carboxylic acid group and a nitro and chloro substituent . It is used in the pharmaceutical industry as a building block in the synthesis of various biologically active compounds and drug candidates .
Molecular Structure Analysis
The molecular formula of 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is C11H6ClNO5 . The InChI Code is 1S/C11H6ClNO5/c12-6-1-2-7 (8 (5-6)13 (16)17)9-3-4-10 (18-9)11 (14)15/h1-5H, (H,14,15) .
Physical And Chemical Properties Analysis
The molecular weight of 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is 267.63 . The compound is a powder at room temperature .
Scientific Research Applications
Antitubercular Agents
- Scientific Field: Pharmacology and Medicine
- Application Summary: The research in the field of antitubercular agents has led to the identification of several new potential drug classes. Among them, 5-phenyl-furan-2-carboxylic acids have emerged as innovative potential therapeutics .
- Methods of Application: These compounds target iron acquisition in mycobacterial species. The molecular interactions between these compounds and their protein target (MbtI from M. tuberculosis) are characterized by means of co-crystallization experiments .
- Results or Outcomes: The structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained unexpectedly during these experiments .
Biological Potential of Indole Derivatives
- Scientific Field: Biochemistry
- Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Various natural compounds contain indole as parent nucleus. The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Single-Molecule Magnet
- Scientific Field: Material Science
- Application Summary: Certain high-nuclearity heterometallic complexes, such as Mn11Gd2, can be synthesized using furan-2-carboxylic acid derivatives .
- Methods of Application: The synthesis involves the reaction of the furan-2-carboxylic acid derivative with the appropriate metal salts .
- Results or Outcomes: The resulting complex exhibits single-molecule magnet behavior, which has potential applications in data storage and quantum computing .
Antidiabetic Agents
- Scientific Field: Pharmacology and Medicine
- Application Summary: Certain vanadyl complexes, such as bis(α-furancarboxylato)oxovanadium(IV), have been found to exhibit antidiabetic activity .
- Methods of Application: These complexes are synthesized by reacting vanadium salts with furan-2-carboxylic acid derivatives .
- Results or Outcomes: The resulting complex has been found to be orally active and shows promise as a potential treatment for diabetes .
Antiviral Agents
- Scientific Field: Pharmacology and Medicine
- Application Summary: Indole derivatives, which are structurally similar to furan-2-carboxylic acid derivatives, have been reported as antiviral agents .
- Methods of Application: These compounds are synthesized and then tested in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results or Outcomes: Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Agents
- Scientific Field: Pharmacology and Medicine
- Application Summary: Certain indole derivatives have been found to possess anti-inflammatory activities .
- Methods of Application: These compounds are tested in vivo for their anti-inflammatory effects, such as against carrageenan-induced edema in albino rats .
- Results or Outcomes: Some indole derivatives have been found to be effective anti-inflammatory agents .
Safety And Hazards
Future Directions
While the specific future directions for 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid are not detailed in the search results, it’s worth noting that this compound can serve as a building block in the synthesis of various biologically active compounds and drug candidates . This suggests potential applications in the development of new pharmaceuticals.
properties
IUPAC Name |
5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO5/c12-7-2-1-6(5-8(7)13(16)17)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEJMVXMOALHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359252 | |
| Record name | 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid | |
CAS RN |
54023-03-9 | |
| Record name | 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



